3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride
Overview
Description
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride is a complex organic compound with a unique structure that combines elements of indole and quinolizine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinolizine precursors, followed by their combination under specific conditions to form the desired compound. Common reagents used in these reactions include ethylating agents, reducing agents, and various catalysts to facilitate the formation of the indoloquinolizine structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quinolizine ring, leading to the formation of different reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce different indoloquinolizine compounds with altered electronic properties.
Scientific Research Applications
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2,3,4,6,7,12-hexahydro-indolo(2,3-a)quinolizin-5-ium perchlorate
- 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium bromide
Uniqueness
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride stands out due to its specific ethyl group positioning and chloride ion, which confer unique chemical and physical properties. These differences can affect its reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;/h3-8,11H,2,9-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGVISQUYYIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98890-48-3 | |
Record name | 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098890483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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